![molecular formula C25H26N2O8 B5002622 [5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate](/img/structure/B5002622.png)
[5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate
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Overview
Description
[5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate is a complex organic compound characterized by multiple acetyl and amino groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate typically involves multi-step organic reactions. The process begins with the acetylation of phenyl rings, followed by the introduction of amino groups through nitration and subsequent reduction. The final step involves the esterification of the hydroxyl groups to form the acetate ester. Reaction conditions often include the use of acetic anhydride, concentrated sulfuric acid, and reducing agents like tin(II) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, quinones, and amino compounds.
Scientific Research Applications
Chemistry
In chemistry, [5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate is used as a precursor for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The acetyl and amino groups facilitate binding to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: Similar in structure but lacks the amino groups.
(3-Chloropropyl)trimethoxysilane: Contains a phenyl ring with different functional groups.
Uniqueness
The uniqueness of [5-[[3-Acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate lies in its multiple acetyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[5-[[3-acetyloxy-4-(diacetylamino)phenyl]methyl]-2-(diacetylamino)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O8/c1-14(28)26(15(2)29)22-9-7-20(12-24(22)34-18(5)32)11-21-8-10-23(25(13-21)35-19(6)33)27(16(3)30)17(4)31/h7-10,12-13H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUCKGSYIRCYHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1)CC2=CC(=C(C=C2)N(C(=O)C)C(=O)C)OC(=O)C)OC(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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